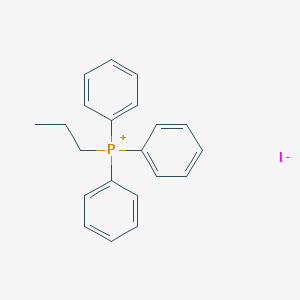

トリフェニル(プロピル)ホスホニウムヨージド

概要

説明

Synthesis Analysis

The synthesis of triphenyl(propyl)phosphonium-related compounds involves reactions under reflux conditions with aromatic aldehydes and barbituric acid, or malononitrile and barbituric acid in ethanol-water mixtures. These methods yield good to excellent yields and showcase the compound's role as a reusable catalyst in organic synthesis (Karami, Momeni, & Albadi, 2019).

Molecular Structure Analysis

Molecular structure analysis via techniques such as FT-IR, NMR (1H, 13C, 31P), and X-ray diffraction highlights the structural characteristics of these compounds. The crystal structure of related phosphonium compounds shows monoclinic crystal systems with specific space groups, providing insight into their molecular geometry and intermolecular interactions (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).

Chemical Reactions and Properties

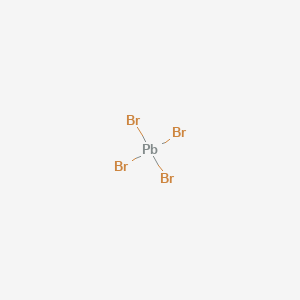

Triphenyl(propyl)phosphonium iodide and its derivatives participate in a variety of chemical reactions, including bromination of double bonds and phenolic rings, indicating their reactivity and utility as brominating agents. These reactions are characterized by high yields, thermal stability, and the absence of toxic byproducts, emphasizing the compound's efficiency and environmental friendliness (Nokhbeh et al., 2020).

科学的研究の応用

イオン液体

トリフェニル(プロピル)ホスホニウムヨージドは、ホスホニウム系イオン液体の種類です . これらのイオン液体は、イミダゾリウム系やピリジニウム系のイオン液体などの他の種類のイオン液体よりも熱的および化学的安定性に優れています . これらは、学術および産業プロセスにおけるさまざまなアプリケーションのための潜在的な構造です .

電気化学系

トリフェニル(プロピル)ホスホニウムヨージドを含むホスホニウム系室温イオン液体(PRTIL)は、電気化学系において独自の用途を有しています . これらは、対応するアンモニウム系RTILと比較して、化学的および熱的安定性、比較的低い粘度、および高い導電率などの顕著な利点のために増加しています .

リチウム電池電解質

広い電気化学窓を特徴とするPRTILは、その安定性と安全性という観点から、リチウム電池電解質の有望な候補と考えられています .

電解質メディエーター

ホスホニウム系イオン液体(PIL)は、スーパーキャパシタやリチウムイオン電池などのさまざまな電気化学デバイスのための新しい電解質メディエーターとして集中的に開発されてきました .

分離プロセス

金属イオン抽出、抽出脱硫、ガス吸着および溶解または生物学的に関連する化合物および材料の抽出を含む分離プロセスにおけるPILの使用に対する関心が高まっています .

ミトコンドリア抗血小板効果

トリフェニルホスホニウムカチオンの使用は、マグノロール化合物のミトコンドリア抗血小板効果を高めます . マグノロール(MGN4)に4炭素リンカーによってトリフェニルホスホニウムを付加すると、IC 50が3倍低下することで、マグノロールの抗血小板効果が大幅に増強されました

作用機序

Target of Action

Triphenyl(propyl)phosphonium iodide primarily targets the mitochondria . Mitochondria are known as the powerhouse of the cell, contributing significantly to cellular processes. The compound’s interaction with mitochondria is crucial for its mechanism of action .

Mode of Action

Triphenyl(propyl)phosphonium iodide is a delocalized lipophilic cation that gets easily accumulated via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This accumulation allows the compound to interact with its targets effectively .

Biochemical Pathways

It is known that the compound can influence mitochondrial respiration . This influence on mitochondrial respiration can lead to various downstream effects, impacting cellular processes .

Pharmacokinetics

Its lipophilic nature and ability to accumulate in cells suggest that it may have good bioavailability .

Result of Action

The result of Triphenyl(propyl)phosphonium iodide’s action can vary depending on the context. For instance, it has been shown to enhance the antiplatelet effect of the compound magnolol, leading to a decrease in platelet activity . .

Action Environment

The action, efficacy, and stability of Triphenyl(propyl)phosphonium iodide can be influenced by various environmental factors. For example, the compound’s accumulation in cells can be affected by the mitochondrial membrane potential, which can vary depending on the cellular environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Triphenyl(propyl)phosphonium iodide has been found to interact with various biomolecules. For instance, it has been used as a stabilizer for the formation of palladium nanoparticles, which are applied as catalysts in biochemical reactions . The nature of these interactions is largely due to the phosphonium component of the compound, which can form stable complexes with various biomolecules .

Cellular Effects

The cellular effects of Triphenyl(propyl)phosphonium iodide are largely related to its interactions with mitochondria. It is a delocalized lipophilic cation that can easily accumulate in the mitochondria of cells due to the decreased mitochondrial membrane potential . This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Triphenyl(propyl)phosphonium iodide involves its interactions with biomolecules at the molecular level. For example, it can form stable complexes with biomolecules, leading to changes in gene expression . Additionally, it can influence enzyme activity, either through inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Triphenyl(propyl)phosphonium iodide has been found to exhibit stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for long-term applications .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Triphenyl(propyl)phosphonium iodide in animal models are limited, it is known that the effects of phosphonium salts can vary with different dosages

Metabolic Pathways

Triphenyl(propyl)phosphonium iodide is involved in various metabolic pathways. It has been found to influence the process of energy production and metabolism, contributing to the attenuation of response to pro-apoptotic stimuli and increased ROS production .

Transport and Distribution

Triphenyl(propyl)phosphonium iodide is transported and distributed within cells and tissues due to its lipophilic nature. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Triphenyl(propyl)phosphonium iodide is primarily in the mitochondria of cells . This localization can affect its activity or function, potentially influencing various cellular processes.

特性

IUPAC Name |

triphenyl(propyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNQDJZRGAOBPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450681 | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14350-50-6 | |

| Record name | Phosphonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?

A1: Triphenyl(propyl)phosphonium iodide acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)